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Compound of Interest

Compound Name: 2-Fluorobenzyl olaparib-d4

Cat. No.: B12392352 Get Quote

Disclaimer: Publicly available data on the specific molecule "2-Fluorobenzyl olaparib-d4" is

limited. This guide provides a comprehensive overview based on the well-characterized parent

compound, Olaparib, and its deuterated analog, Olaparib-d4. The properties of the title

compound are inferred based on these known values and an analysis of its structural

modifications.

Introduction to 2-Fluorobenzyl Olaparib-d4
2-Fluorobenzyl olaparib-d4 is a chemically modified derivative of Olaparib, a potent inhibitor

of the enzyme poly(ADP-ribose) polymerase (PARP).[1][2] Understanding its physicochemical

properties is critical for researchers in drug development, as these characteristics influence the

compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its

formulation requirements.

The molecule features three key structural components:

Olaparib: The core pharmacophore responsible for PARP inhibition.

2-Fluorobenzyl group: A benzyl ring substituted with a fluorine atom at the 2-position. This

modification is expected to alter properties such as lipophilicity and molecular interactions.

Deuterium labeling (-d4): The replacement of four hydrogen atoms with deuterium. This

isotopic substitution makes the molecule a suitable internal standard for quantification in

mass spectrometry-based assays.[3][4]
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Physicochemical Properties
The following tables summarize the known properties of the parent compound Olaparib and its

deuterated analog, Olaparib-d4. The projected properties for 2-Fluorobenzyl olaparib-d4 are

inferred from these baseline values.

Table 1: General and Calculated Properties

Property Olaparib Olaparib-d4
2-Fluorobenzyl
olaparib-d4
(Inferred)

Molecular Formula C₂₄H₂₃FN₄O₃ C₂₄H₁₉D₄FN₄O₃[3][5] C₃₁H₂₆D₄FN₄O₃

Molecular Weight 434.18 g/mol 438.5 g/mol [3][5] ~542.6 g/mol

Topological Polar

Surface Area
86.37 Å²[6] 82.1 Å²

~86.37 Å² (Assumed

unchanged)

Hydrogen Bond

Donors
1[6] 1 1

Hydrogen Bond

Acceptors
6[6] 6 6

Rotatable Bonds 6[6] 6 ~8

Table 2: Experimental Solubility Data

Compound Solvent Solubility Temperature

Olaparib Aqueous (pH 5) 90.9 mg/L[7] Not Specified

Aqueous (pH 7) 75.3 mg/L[7] Not Specified

Aqueous (pH 9) 82.4 mg/L[7] Not Specified

Ethanol 5.5 mg/mL[8] 37°C

Olaparib-d4 DMSO 10 mg/mL[3][4] Not Specified

DMF 3 mg/mL[3][4] Not Specified
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Inference for 2-Fluorobenzyl olaparib-d4: The addition of a lipophilic 2-fluorobenzyl group

would likely decrease the aqueous solubility compared to Olaparib while potentially increasing

its solubility in organic solvents.

Biological Mechanism of Action
Olaparib and its derivatives function by inhibiting PARP enzymes, which are critical for the

repair of DNA single-strand breaks (SSBs).[9] In cancer cells with deficiencies in other DNA

repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the

inhibition of PARP leads to an accumulation of unrepaired SSBs.[9] During DNA replication,

these SSBs are converted into toxic double-strand breaks (DSBs).[10] The cell's inability to

repair these DSBs results in genomic instability and ultimately leads to cell death, a concept

known as synthetic lethality.[9][11]
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Caption: Mechanism of Action: PARP Inhibition and Synthetic Lethality.

Experimental Protocols
The following are standard, detailed methodologies for determining key physicochemical

properties applicable to novel compounds like 2-Fluorobenzyl olaparib-d4.

This method is considered the gold standard for determining thermodynamic equilibrium

solubility.[12][13]
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Objective: To determine the saturation concentration of the compound in aqueous buffer at a

controlled temperature.

Materials:

2-Fluorobenzyl olaparib-d4 (solid form)

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)[14]

Vials with screw caps

Orbital shaker with temperature control (set to 37 ± 1 °C)[12]

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

Procedure:

1. Add an excess amount of the solid compound to a vial. The excess should be visible to

ensure saturation is reached.[13]

2. Add a known volume of the desired aqueous buffer to the vial.

3. Securely cap the vials and place them on an orbital shaker.

4. Agitate the samples at 37 ± 1 °C. Equilibrium is typically reached within 24-72 hours.[12]

To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and

72 hours) until the concentration plateaus.[12]

5. After agitation, separate the undissolved solid from the solution via centrifugation or

filtration.

6. Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

7. Quantify the concentration of the dissolved compound using a validated analytical method.

8. Perform the experiment in triplicate for each pH condition.[14]
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The partition coefficient (Log P) measures the lipophilicity of a compound and is crucial for

predicting its membrane permeability.[15]

Objective: To determine the ratio of the compound's concentration in a biphasic system of n-

octanol and water.

Materials:

2-Fluorobenzyl olaparib-d4

n-Octanol (HPLC grade)

Purified water (HPLC grade)

Glass vials

Vortex mixer and/or shaker

Centrifuge

Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

Procedure:

1. Pre-saturation: Prepare pre-saturated solvents by mixing n-octanol and water in a large

vessel, shaking vigorously for 24 hours, and allowing the phases to separate. This ensures

mutual saturation of the two phases.[16]

2. Prepare a stock solution of the compound in one of the phases (typically the one in which

it is more soluble).

3. In a clean vial, add a known volume of the pre-saturated n-octanol and a known volume of

the pre-saturated water (a 1:1 ratio is common).

4. Spike the biphasic system with a small volume of the compound's stock solution.

5. Cap the vial and shake vigorously for 1-24 hours to allow the compound to partition

between the two phases.[17]
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6. Centrifuge the vial to ensure complete separation of the two immiscible layers.

7. Carefully sample a known volume from both the upper n-octanol layer and the lower

aqueous layer.

8. Determine the concentration of the compound in each phase using a validated analytical

method.

9. Calculation: Calculate Log P using the formula: Log P = log₁₀ ([Concentration in n-octanol]

/ [Concentration in water]).[15][18]

Physicochemical Characterization Workflow
The comprehensive characterization of a new chemical entity involves a logical sequence of

experiments to build a complete profile of the molecule.
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Caption: A typical workflow for small molecule physicochemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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